Yohimbine

Overview

Description

Yohimbine is a natural indole alkaloid derived from the bark of the Pausinystalia yohimbe tree. It is primarily recognized as a selective α2-adrenergic receptor antagonist with moderate affinity for α1-adrenergic and serotonin receptors (5-HT1A, 5-HT1B, and 5-HT1D) . Its pharmacological effects are mediated through central and peripheral nervous systems, influencing mood, cardiovascular function, and metabolic processes. Clinically, this compound is FDA-approved for treating erectile dysfunction (ED) and has been investigated for applications in Alzheimer’s disease (AD), obesity, and cancer . Its dual role as a therapeutic agent and a stimulant underscores its multifaced nature, requiring careful consideration of dosage and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yohimbine can be synthesized through various methods. One common approach involves the extraction of this compound from the bark of Pausinystalia johimbe using ethanol. The process includes refluxing and extracting the bark, followed by precipitation, filtration, and separation using macroporous resin . The active ingredients are then eluted, concentrated, and recrystallized using ethyl acetate to obtain this compound with over 98% purity .

Industrial Production Methods: In industrial settings, this compound hydrochloride is often prepared by dissolving this compound in methanol and adding anhydrous citric acid . This method ensures a high yield and purity suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Yohimbine undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . Hydrolysis is the main route of degradation at pH 6 and 7, forming this compound acid .

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous solutions at neutral pH.

Oxidation and Reduction:

Major Products: The primary product of hydrolysis is this compound acid .

Scientific Research Applications

Pharmacological Mechanisms

Yohimbine primarily functions as an alpha-2 adrenergic receptor antagonist , which leads to increased norepinephrine release and enhanced sympathetic nervous system activity. This mechanism underlies many of its therapeutic effects, including:

- Erectile Dysfunction : this compound has been historically used to treat erectile dysfunction by improving blood flow and nerve impulses to the penis. It is licensed in several countries for this purpose .

- Cardiovascular Health : Research indicates that this compound can enhance cardiac function and mitigate damage during stress conditions. Studies have shown significant improvements in cardiac function in models of septic shock .

- Anti-inflammatory Effects : this compound has demonstrated efficacy in reducing pro-inflammatory cytokines and oxidative stress in conditions such as arthritis. It inhibits the expression of COX-2, TNF-α, and NF-κB, suggesting its potential for treating inflammatory disorders .

Clinical Applications

The clinical applications of this compound span various fields, including sexual health, cardiovascular medicine, and anti-cancer therapies.

Sexual Health

This compound is well-documented for its role in treating erectile dysfunction. Its ability to block alpha-2 adrenergic receptors enhances penile blood flow and improves sexual arousal. Clinical studies have reported positive outcomes in men with erectile dysfunction when treated with this compound .

Cardiovascular Disorders

This compound's cardiovascular benefits include improving cardiac output and protecting against ischemic damage. Research involving animal models has shown that this compound administration can significantly enhance cardiac function during inflammatory challenges .

Anti-Cancer Potential

Emerging studies suggest that this compound may have anti-cancer properties. It has been shown to inhibit tumor growth and metastasis in various cancer models by modulating signaling pathways involved in cell proliferation and apoptosis . Additionally, its combination with other agents like berberine may enhance its efficacy against certain cancers .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Erectile Dysfunction : A randomized controlled trial involving 30 men with erectile dysfunction found that those treated with this compound experienced significant improvements compared to placebo groups .

- Inflammation Reduction : In a study on arthritic rats, this compound treatment resulted in a marked decrease in inflammatory markers (e.g., COX-2 and TNF-α) compared to untreated controls, indicating its potential as an anti-inflammatory agent .

Summary of Key Findings

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Erectile Dysfunction | Alpha-2 receptor blockade enhancing blood flow | Positive outcomes in clinical trials |

| Cardiovascular Health | Improves cardiac function during stress | Enhanced cardiac output in animal studies |

| Anti-Cancer Effects | Modulates signaling pathways affecting tumor growth | Inhibition of tumor growth in various cancer models |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | Significant reduction in inflammatory markers in studies |

Mechanism of Action

Yohimbine exerts its effects by blocking presynaptic α2-adrenergic receptors . This action increases the release of norepinephrine and adrenaline, leading to increased parasympathetic (cholinergic) and decreased sympathetic (adrenergic) activity . This compound’s effects on peripheral blood vessels resemble those of reserpine but are weaker and of shorter duration .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

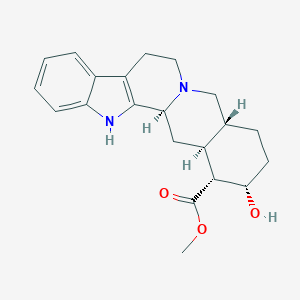

Yohimbine’s indole alkaloid structure (C21H26N2O3) serves as a template for identifying structurally and functionally related compounds.

Structural Analogs from DrugBank

A structural similarity search using SwissSimilarity (75% threshold) identified 10 compounds in the DrugBank database with high similarity to this compound. Among these, metoserpate (a methoxy derivative) emerged as a repurposing candidate for AD due to its stable interaction with TNFα (ΔG = -9.2 kcal/mol) over 100 ns molecular dynamics simulations .

Table 1: Structurally Similar Compounds to this compound

| Compound | Structural Similarity | Key Features | Therapeutic Potential |

|---|---|---|---|

| Metoserpate | 82% | FDA-approved antihypertensive; inhibits TNFα | Alzheimer’s disease |

| Apothis compound | N/A | 10x more potent α2-antagonist than this compound | Hypertension research |

| Corynantheidine | N/A | Kratom alkaloid; structural analog | Pharmacokinetic studies |

Stereoisomers and Derivatives

- Corynanthine and Rauwolscine : Stereoisomers of this compound with similar α2-antagonism but lower potency (corynanthine: 1.3x; rauwolscine: 0.5x) .

- Nitrosylated this compound (NMI-187): Combines α2-antagonism with nitric oxide donation, showing enhanced efficacy in relaxing corpus cavernosum tissue compared to this compound alone .

Pharmacological Comparison

Receptor Affinity and Selectivity

This compound’s α2-adrenergic blockade is its hallmark, but its selectivity varies compared to newer antagonists:

- RX 781094 : Exhibits greater α2-selectivity than this compound, with minimal impact on dopamine (DA) or serotonin (5-HT) synthesis .

- Idazoxan and SK&F 86,466 : Less potent in lipid mobilization (NEFA increase: this compound > idazoxan ≥ SK&F 86,466) and sympathetic activation .

Table 2: Pharmacological Profiles of α2-Adrenergic Antagonists

| Compound | α2-Antagonism Potency | DA/5-HT Modulation | Key Effects |

|---|---|---|---|

| This compound | High | ↑ DA synthesis; ↓ 5-HT | Lipolysis, ED improvement, anxiety |

| RX 781094 | Higher selectivity | No effect | Pure α2-blockade with fewer side effects |

| WY 26703 | Moderate | ↑ DA synthesis | Mimics this compound’s DA autoreceptor blockade |

Metabolic and Cardiovascular Effects

- Lipid Mobilization: this compound outperforms idazoxan and SK&F 86,466 in increasing plasma nonesterified fatty acids (NEFA) via β-adrenergic activation .

- Cardiovascular Risks : At high doses, this compound acts as an α1-agonist, increasing blood pressure, whereas nitrosylated derivatives mitigate this via vasodilation .

Clinical and Therapeutic Implications

Erectile Dysfunction

This compound (5.4–6.1 mg TID) improves ED through α2-blockade and noradrenaline release. Nitrosylated analogs (e.g., NMI-187) enhance efficacy by combining NO-mediated vasodilation with α2-antagonism .

Neurodegenerative Diseases

Metoserpate, identified via structural similarity, shows promise in AD by inhibiting TNFα, a neuroinflammatory mediator .

Metabolic Disorders

This compound’s lipolytic effects are potentiated by sympathetic activation, making it a candidate for obesity research, though risks like tachycardia require caution .

Biological Activity

Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, has gained attention for its diverse biological activities. This article examines the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, supported by recent research findings and case studies.

This compound primarily acts as an α2-adrenergic receptor antagonist , which leads to increased norepinephrine release. This mechanism is crucial for its effects on various physiological processes:

- Central Nervous System : this compound influences neurotransmitter release, particularly norepinephrine, enhancing alertness and potentially improving mood.

- Peripheral Actions : It affects blood flow and vascular tone, contributing to its use in treating erectile dysfunction (ED) and other vascular-related conditions .

Pharmacological Effects

This compound exhibits several pharmacological effects, which can be categorized as follows:

- Erectile Dysfunction : Numerous studies have reported this compound's efficacy in treating ED. A systematic review indicated that this compound significantly improved sexual function compared to placebo (OR = 2.65, P = .002) when combined with other treatments .

- Anti-inflammatory Properties : Research shows that this compound can reduce pro-inflammatory cytokines such as TNF-α and COX-2 in models of arthritis. This suggests a potential role in managing inflammatory conditions .

- Fat Loss and Metabolism : this compound is often marketed as a fat-burning supplement. Studies indicate it may enhance lipid mobilization during exercise by increasing sympathetic nervous system activity .

Table 1: Summary of Key Studies on this compound's Biological Activity

Case Studies

- Erectile Dysfunction : A double-blind study involving 20 patients with organic ED found that this compound administration resulted in significant improvements in erectile function after a treatment period of 2-3 weeks .

- Weight Management : In a clinical trial assessing the effects of this compound on body composition, participants taking this compound showed a notable reduction in body fat percentage compared to those receiving a placebo, highlighting its potential as a weight management aid .

- Athletic Performance : A recent study evaluated the impact of this compound on sprint performance among athletes. Results indicated improved performance metrics, including reduced fatigue and enhanced power output during repeated sprints .

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects such as increased heart rate, anxiety, and gastrointestinal disturbances at higher doses. Monitoring is recommended for individuals with cardiovascular conditions or anxiety disorders .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of yohimbine in modulating adrenergic signaling?

this compound functions as a competitive antagonist at α2-adrenergic receptors, preferentially blocking presynaptic α2-autoreceptors to increase norepinephrine release. It also exhibits moderate affinity for α1-adrenergic receptors and binds to serotonin (5HT-1A, 5HT-1B) and dopamine (D2, D3) receptors, contributing to its polypharmacological effects . Methodologically, receptor specificity can be confirmed via radioligand binding assays or functional assays measuring cAMP accumulation in transfected cell lines .

Q. Which receptor subtypes does this compound interact with beyond α2-adrenergic receptors?

Beyond α2-adrenergic receptors, this compound binds to 5HT-1A, 5HT-1B, D2, and D3 receptors, with affinity rankings as follows: α2 > 5HT-1A > D3 > D2 . Researchers should employ receptor profiling using selective antagonists in knockout models or computational docking studies to isolate contributions from non-adrenergic targets .

Advanced Research Questions

Q. How can researchers design experiments to isolate this compound’s effects on specific receptor subtypes given its polypharmacology?

- Use knockout/knock-in animal models lacking specific receptors (e.g., α2A-AR) to assess behavioral or physiological outcomes.

- Combine pharmacological challenges (e.g., co-administration with selective 5HT-1A antagonists) to disentangle receptor contributions.

- Employ cryo-EM or molecular docking to map this compound-receptor interactions and guide structural modifications for selectivity .

Q. What methodological considerations are critical when analyzing contradictory clinical data on this compound’s efficacy in treating erectile dysfunction (ED)?

- Conduct systematic reviews with sensitivity analyses to account for heterogeneity in trial design (e.g., dosing, participant demographics).

- Differentiate between self-reported outcomes (e.g., patient questionnaires) and clinician-rated measures , as discrepancies often arise here .

- Address biases in older meta-analyses by excluding studies lacking blinding or placebo controls, as highlighted in AUA guidelines .

Q. What experimental approaches are recommended to validate this compound’s pharmacokinetic parameters across biological matrices?

- Use in vitro microsomal assays with human liver microsomes to quantify CYP2D6-mediated metabolism, the primary pathway for this compound clearance .

- Validate findings via recombinant CYP enzymes to confirm isoform-specific activity.

- Employ LC-MS/MS for precise quantification in plasma/tissue, ensuring calibration with deuterated internal standards .

Q. How can structural modifications of this compound reduce central nervous system (CNS) penetration while maintaining therapeutic effects?

- Introduce polar functional groups (e.g., carboxylates) to limit blood-brain barrier permeability.

- Validate peripheral selectivity using brain/plasma ratio assays in rodent models.

- Example: CDS479-2, a this compound derivative with retained α2A-AR antagonism but reduced CNS exposure, demonstrated via cryo-EM and behavioral assays .

Q. What statistical methods are appropriate for addressing variability in this compound’s behavioral outcomes across preclinical models?

- Apply mixed-effects models to account for intra-subject variability in impulsivity or anxiety tests (e.g., delay discounting, elevated plus maze).

- Control for dose-dependent sedative effects by including latency/omission metrics in analyses .

- Use Bayesian meta-analysis to harmonize data from heterogeneous studies .

Q. What safety protocols are essential for handling this compound hydrochloride in laboratory settings?

- Follow OSHA HCS guidelines : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/contact with skin/eyes.

- Store in airtight containers away from oxidizers; dispose via certified hazardous waste channels.

- Monitor for acute toxicity symptoms (hypertension, tremors) in vivo studies, with protocols for emergency antidotes (e.g., benzodiazepines) .

Q. Data Reproducibility & Reporting

Q. How can researchers ensure reproducibility in this compound studies?

- Adhere to FAIR principles : Share raw data (e.g., receptor binding curves, pharmacokinetic curves) in repositories with persistent identifiers.

- Provide detailed synthesis protocols for derivatives, including HPLC purity thresholds and spectroscopic validation (NMR, HRMS) .

- Document negative results (e.g., failed receptor interactions) to mitigate publication bias .

Q. What are the key elements of a rigorous methods section for this compound-related publications?

- Specify compound sources (e.g., Cayman Chemical, CAS 65-19-0) and purity (>98% by HPLC).

- Detail in vivo dosing regimens (route, vehicle, timing relative to behavioral assays).

- Include positive/negative controls (e.g., clonidine for α2-AR agonism) and justify sample sizes via power analysis .

Properties

IUPAC Name |

methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-SCYLSFHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040130 | |

| Record name | Yohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.48e-01 g/L | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146-48-5, 37247-87-3 | |

| Record name | Yohimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amberlite CG 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yohimbine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Yohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yohimbine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YOHIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y49VWD90Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 °C | |

| Record name | Yohimbine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.